molecular formula C15H14O3S B12853959 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone

1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone

Cat. No.: B12853959
M. Wt: 274.3 g/mol
InChI Key: WQUMSTYLAKLJND-UHFFFAOYSA-N
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Description

1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone is a biphenyl-based compound featuring a ketone group at the 3-position and a methylsulfonyl substituent at the 4'-position of the biphenyl scaffold. This structure combines the electron-withdrawing properties of the sulfonyl group with the aromatic stability of the biphenyl system, making it a candidate for applications in pharmaceuticals, materials science, or catalysis. Structural characterization methods such as single-crystal X-ray diffraction (SC-XRD), NMR, and DFT calculations are critical for confirming its geometry and electronic properties .

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

1-[3-(4-methylsulfonylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O3S/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(9-7-12)19(2,17)18/h3-10H,1-2H3

InChI Key

WQUMSTYLAKLJND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone typically involves the reaction of 4-bromoacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with biphenyl ethanones bearing substituents such as halogens, heterocycles, sulfonyl groups, and hydroxy/methoxy functionalities. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Halogen-Substituted Biphenyl Ethanones

  • 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl) Ethanone (DFBPE) Structure: Fluorine atoms at 3' and 4' positions; ketone at 4-position. Synthesis: Pd(0)-catalyzed Suzuki coupling, 78% yield . Properties: Enhanced electron-withdrawing effects from fluorine improve stability and alter π-electron density. SC-XRD confirmed a planar biphenyl backbone . Applications: Potential in optoelectronics due to fluorinated aromatic systems.
  • 1-(4'-Fluoro[1,1'-biphenyl]-3-yl) Ethanone Structure: Single fluorine at 4' position; ketone at 3-position. Synthesis: Not detailed in evidence, but analogous to DFBPE via Suzuki coupling . Properties: Reduced steric hindrance compared to DFBPE; CAS 886762-38-5 .

Sulfonyl-Containing Analogues

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone Structure: Phenylsulfonyl group at the triazole-linked biphenyl system. Synthesis: Reaction of triazole with α-halogenated ketones using sodium ethoxide .

Heterocyclic-Modified Ethanones

  • 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-Imidazol-1-yl) Ethanone (4a) Structure: Imidazole and bromobenzyloxy substituents. Synthesis: Two-step process involving Pd(Ph₃)₄ catalysis; 33% yield . Properties: Lower yield compared to DFBPE (78%), likely due to steric bulk of imidazole.

Hydroxy/Methoxy-Substituted Derivatives

  • 1-(5'-Ethyl-4-Hydroxy-2'-Methoxy[1,1'-biphenyl]-3-yl) Ethanone Structure: Hydroxy and methoxy groups at 4 and 2' positions. Synthesis: Not detailed; CAS 131845-25-5, molecular weight 270.33 . Properties: Hydrogen-bonding capacity from hydroxy group may enhance solubility.

Amino-Substituted Analogues

  • 1-(4-Amino-[1,1'-biphenyl]-3-yl) Ethanone Structure: Amino group at 4-position. Synthesis: Literature-reported methods using palladacycle precursors . Properties: Amino group introduces basicity, altering reactivity in cross-coupling reactions.

Data Table: Key Comparative Parameters

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Properties/Applications References
1-[4'-(Methylsulfonyl)biphenyl-3-yl]Ethanone 4'-SO₂CH₃, 3-COCH₃ C₁₅H₁₄O₃S Suzuki coupling (assumed) N/A Electron-deficient aromatic system N/A
DFBPE 3',4'-F, 4-COCH₃ C₁₄H₁₀F₂O Pd(0)-catalyzed Suzuki 78% Optoelectronic materials
4a (Imidazole derivative) 3-(4-Br-benzyloxy), 2-imidazole C₂₄H₂₀BrN₂O₂ Pd(Ph₃)₄ catalysis 33% HO-1 inhibition studies
1-(4-Amino-biphenyl-3-yl)Ethanone 4-NH₂, 3-COCH₃ C₁₄H₁₃NO Palladacycle synthesis N/A Catalytic intermediate
1-(4'-Fluoro-biphenyl-3-yl)Ethanone 4'-F, 3-COCH₃ C₁₄H₁₁FO Suzuki coupling N/A CAS 886762-38-5

Research Findings and Trends

  • Synthetic Efficiency : Pd-catalyzed Suzuki reactions yield higher efficiencies (e.g., 78% for DFBPE) compared to multi-step syntheses (e.g., 33% for imidazole derivatives) .
  • Structural Insights : SC-XRD and DFT are critical for confirming planarity and substituent orientation in biphenyl systems .

Biological Activity

1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone is an organic compound with a unique biphenyl structure that includes a methylsulfonyl group and an ethanone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

  • Molecular Formula : C15H15O3S
  • Molecular Weight : 274.33 g/mol
  • Structure : The compound features a biphenyl core with a methylsulfonyl group attached to one of the phenyl rings and an ethanone group.

The biological activity of 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone is believed to be linked to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the sulfonyl group enhances binding affinity and specificity, which is crucial for its therapeutic potential. Preliminary studies suggest that the compound may exhibit:

  • Anti-inflammatory Properties : Evidence indicates that it can modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Anticancer Activity : Early research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Notably:

  • Anticancer Activity :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
      • HCT-116 : IC50 = 2.3 µg/mL
      • MCF-7 : IC50 = 1.9 µg/mL
    • These values indicate that the compound is more potent than doxorubicin, a commonly used chemotherapeutic agent (IC50 = 3.23 µg/mL) .
  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit pro-inflammatory cytokines in cell-based assays, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-[4'-(Methylsulfonyl)phenyl] ethanoneLacks biphenyl moietySimpler structure
4'-MethylsulfonylacetophenoneContains acetophenone instead of biphenylLess complex
4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochlorideContains amine functional groupDifferent functional properties

The unique combination of the biphenyl structure with the methylsulfonyl and ethanone groups imparts distinct chemical properties that enhance its biological activity compared to simpler analogs .

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